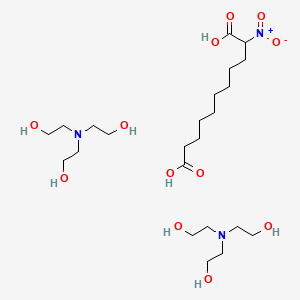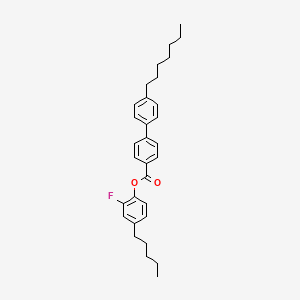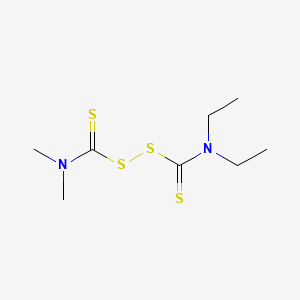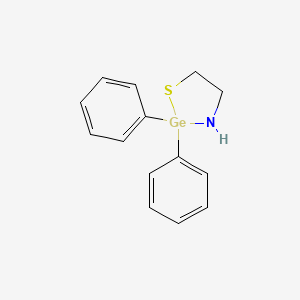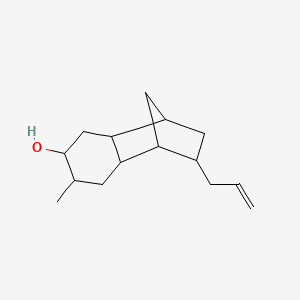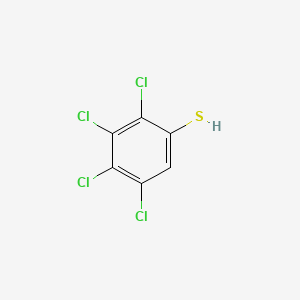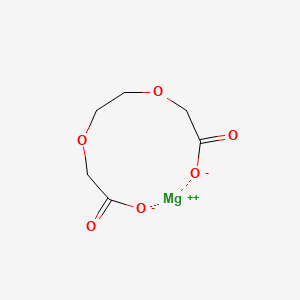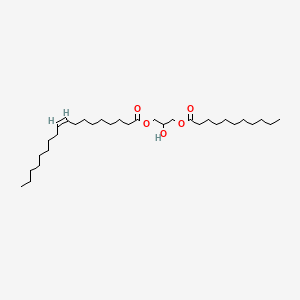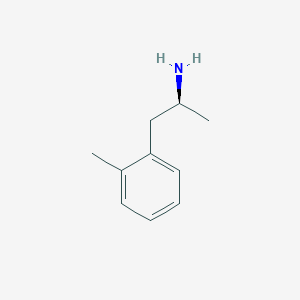
Ortetamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ortetamine, (S)-, typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine . The reaction conditions often include the use of strong bases such as sodium amide or lithium diisopropylamide (LDA) and reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ortetamine, (S)-, undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary amines .
Scientific Research Applications
Ortetamine, (S)-, has several scientific research applications:
Mechanism of Action
Ortetamine, (S)-, exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . It achieves this by binding to and inhibiting the reuptake transporters for these neurotransmitters, leading to elevated levels in the synaptic cleft . This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria .
Comparison with Similar Compounds
Ortetamine, (S)-, is structurally similar to other amphetamine derivatives, including:
Dextroamphetamine: A more potent stimulant with similar pharmacological effects.
Methamphetamine: Known for its high potency and potential for abuse.
3-Methylamphetamine: Another stimulant with slightly different pharmacological properties.
4-Methylamphetamine: Similar to Ortetamine but with variations in potency and effects.
What sets Ortetamine apart is its lower potency compared to dextroamphetamine and methamphetamine, making it less likely to be abused .
Properties
CAS No. |
1188412-81-8 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2S)-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZEMQBDFHXOOXLY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


